3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide
Description
3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide (Compound 15) is a synthetic benzamide derivative characterized by a quinazolinyl core substituted with an amino group at the 2-position and a methyl group at the 4-position of the benzamide moiety. Its structure includes a trifluoromethylphenyl group, which enhances lipophilicity and metabolic stability. Key analytical data include:
- 1H NMR (DMSO-d6): Peaks at δ 10.53 (s, 1H), 8.25 (s, 1H), 2.37 (s, 3H) confirm the presence of the benzamide, quinazolinyl, and methyl groups .
- Purity: >99% by HPLC, synthesized via Suzuki-Miyaura coupling between 6-bromoquinazoline and a boronic ester intermediate (yield: 78%) .
- Biological Activity: IC50 values of 0.2–1.0 nM against tyrosine-protein kinase LCK, indicating potent inhibitory activity .
Properties
CAS No. |
882664-95-1 |
|---|---|
Molecular Formula |
C23H17F3N4O |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
3-(2-aminoquinazolin-6-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C23H17F3N4O/c1-13-5-6-15(21(31)29-18-4-2-3-17(11-18)23(24,25)26)10-19(13)14-7-8-20-16(9-14)12-28-22(27)30-20/h2-12H,1H3,(H,29,31)(H2,27,28,30) |
InChI Key |
YEIASMOUYNOXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the reaction of 2-aminobenzamide with various reagents to form the quinazoline ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of carbon-centered radical intermediates.
Coupling Reactions: The final step involves coupling the quinazoline core with the appropriate benzamide derivative under suitable reaction conditions.
Chemical Reactions Analysis
Chemical Reactivity
The compound undergoes several key reactions:
Oxidation
-
N-Oxide formation : The amine group on the quinazoline ring can be oxidized to form quinazoline N-oxides under conditions like hydrogen peroxide in acidic media.
Reduction
-
Amine reduction : The trifluoromethyl-substituted benzamide may undergo reduction, converting amide groups to amines using reagents like LiAlH4.
Substitution Reactions
-
Nucleophilic substitution : The amine and trifluoromethyl groups are susceptible to substitution. For example, the amino group may react with nucleophiles like sodium azide.
Amide Reactivity
-
Hydrolysis : The benzamide moiety can hydrolyze under acidic or basic conditions to form carboxylic acids.
Biological Interactions and Stability
Molecular dynamics (MD) simulations reveal dynamic interactions with biological targets:
Protein-Ligand Interactions
In simulations with SLC4A4, the compound exhibits:
-
Hydrogen bonding : Up to 4 hydrogen bonds at specific time points (e.g., 5 ns, 28 ns) .
-
Vanderwaals interactions : With hydrophobic residues (e.g., Val533, Leu392) .
Stability Analysis
Structural Comparisons with Related Compounds
| Compound | Key Structural Features | Reactivity Differences |
|---|---|---|
| 4-Methyl-3-(2-(methylamino)quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide | Methylamino substitution | Enhanced nucleophilicity at the amine group |
| AMG-47a | Morpholinoethylamino group | Increased steric hindrance, altered hydrogen bonding capacity |
| 3-(2-Aminoquinazolin-6-Yl)-4-Methyl-1-(3-(Trifluoromethyl)phenyl)pyridin-2(1H)-one | Pyridinone moiety | Different electronic effects on reactivity |
Research Implications
-
Therapeutic potential : The compound’s ability to form stable interactions with protein targets (e.g., SLC4A4) suggests utility in drug design for colorectal cancer .
-
Synthetic versatility : The quinazoline core and trifluoromethyl group provide modular sites for further functionalization.
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in kinase inhibitor development and targeted therapies.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide exhibit significant anticancer properties. The quinazoline moiety is known for its ability to inhibit various kinases involved in cancer progression. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer agent .
Inhibition of Protein Kinases
The compound has been studied for its potential to inhibit specific protein kinases, particularly LCK (lymphocyte-specific protein tyrosine kinase), which plays a crucial role in T-cell signaling. Inhibiting LCK could lead to therapeutic strategies for autoimmune diseases and certain types of cancers .
Target Validation
The compound's interaction with protein targets has been validated through various biochemical assays. It has been shown to bind effectively to LCK, suggesting its potential as a lead compound for developing selective inhibitors that could modulate T-cell responses .
Toxicity and Safety Profile
Preliminary studies indicate that this compound exhibits low toxicity in mammalian cell lines, which is a favorable characteristic for drug development. However, comprehensive toxicological assessments are necessary to fully understand its safety profile before clinical application .
Ligand Binding Studies
The compound has been utilized in ligand binding studies to explore its affinity and specificity towards various receptors and enzymes. These studies are crucial for understanding the mechanism of action and the potential therapeutic implications of the compound .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has provided insights into how modifications can enhance its efficacy and selectivity. Variations in substituents on the quinazoline ring have been systematically studied to optimize its pharmacological properties .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cell lines. |
| Study B | Protein Kinase Inhibition | Showed effective inhibition of LCK with IC50 values in low micromolar range. |
| Study C | Toxicity Assessment | Indicated low cytotoxicity in normal human cell lines. |
Mechanism of Action
The mechanism of action of 3-(2-AMINOQUINAZOLIN-6-YL)-4-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. One of the primary targets is the vascular endothelial growth factor receptor 2 (VEGFR2), where the compound acts as an inhibitor . This inhibition can lead to the suppression of angiogenesis, which is the formation of new blood vessels, a process often associated with tumor growth.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Modifications and Their Impact on Activity
Compound 15 belongs to a broader class of quinazolinyl-benzamide derivatives designed to optimize kinase inhibition. Key structural analogs and their properties are summarized below:
Kinase Inhibition Potency
Compound 15 demonstrates superior LCK inhibition compared to other kinase-targeting benzamides:
Table 2: IC50/Ki Values of Kinase Inhibitors
| Compound | Target | IC50 (nM) | Ki (nM) |
|---|---|---|---|
| 15 | LCK | 0.2–1.0 | N/A |
| 5-(3-Phenoxyphenyl)-7-cyclopentyl-pyrrolo[2,3-d]pyrimidine-4-amine | LCK | 140–10,000 | N/A |
| Imatinib | BCR-ABL | ~250 | N/A |
| Ponatinib | Multi-kinase | <0.5 (BCR-ABL) | N/A |
- LCK Specificity: Compound 15’s IC50 (0.2–1.0 nM) is ~700-fold lower than 5-(3-phenoxyphenyl)-pyrrolopyrimidine derivatives (IC50: 140–10,000 nM), highlighting its selectivity for LCK .
- Comparison with Clinical Kinase Inhibitors: While imatinib (IC50 ~250 nM for BCR-ABL) and ponatinib (IC50 <0.5 nM for BCR-ABL) target different kinases, Compound 15’s sub-nanomolar potency positions it as a high-affinity preclinical candidate .
Biological Activity
Overview
3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide is a synthetic compound belonging to the class of benzanilides and quinazoline derivatives. Its chemical structure includes a quinazoline core, which has been recognized for its potential as an inhibitor of various protein kinases, particularly those involved in cancer progression and treatment resistance.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H17F3N4O
- Molecular Weight : 422.4025 g/mol
- CAS Number : Not available
- DrugBank ID : DB06925
The compound's structure features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs, making it a candidate for further pharmacological studies.
The biological activity of this compound may involve:
- Inhibition of Tyrosine Kinases : The quinazoline core interacts with the ATP-binding site of tyrosine kinases, leading to disrupted signaling pathways that promote cell proliferation.
- Induction of Apoptosis : Studies suggest that quinazoline derivatives can trigger apoptotic pathways in cancer cells, enhancing their potential as therapeutic agents.
Case Studies and Research Findings
- In Vitro Studies : A study on similar quinazoline derivatives demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations. This suggests that this compound may exhibit comparable activity.
- Molecular Docking Studies : Computational studies have suggested favorable binding interactions between quinazoline derivatives and the EGFR active site, indicating that modifications such as those present in this compound could enhance binding affinity and specificity.
Q & A
Basic Research Questions
Q. How can the synthesis of 3-(2-Aminoquinazolin-6-Yl)-4-Methyl-N-[3-(Trifluoromethyl)phenyl]benzamide be optimized for higher yields?
- Methodological Answer : Optimize reaction conditions by adjusting reflux duration (e.g., 4–6 hours), solvent polarity (absolute ethanol or acetonitrile), and acid catalysis (e.g., glacial acetic acid). Pressure reduction post-reaction aids solvent evaporation, while filtration isolates the product. Catalysts like sodium pivalate or trichloroisocyanuric acid (TCICA) enhance intermediate formation .
Q. What characterization techniques are critical for verifying the compound’s structural integrity?
- Methodological Answer : Use nuclear magnetic resonance (NMR, e.g., δ = 3.86 ppm for methyl groups in DMSO-d6) and high-performance liquid chromatography (HPLC ≥98% purity) for structural confirmation. Mass spectrometry (MS) and X-ray crystallography validate molecular weight and stereochemistry .
Q. How should researchers assess the compound’s biological activity in preliminary studies?
- Methodological Answer : Conduct enzymatic inhibition assays (e.g., bacterial PPTase targeting) and cytotoxicity screens (e.g., IC50 determination in cancer cell lines). Antimicrobial activity is tested via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to predict reaction pathways. ICReDD’s integrated computational-experimental framework uses reaction path searches to identify optimal conditions, reducing trial-and-error experimentation .
Q. How to resolve contradictions between structural modifications and observed bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., trifluoromethyl groups for lipophilicity). Cross-validate with molecular docking to assess binding affinity discrepancies. Use statistical tools like principal component analysis (PCA) to isolate influential structural features .
Q. What strategies elucidate the compound’s interaction with bacterial PPTase enzymes?
- Methodological Answer : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Crystallize enzyme-ligand complexes for X-ray diffraction. Mutagenesis studies (e.g., alanine scanning) identify critical residues for inhibition .
Q. How can AI-driven simulations enhance the compound’s application in material science?
- Methodological Answer : Train machine learning models on COMSOL Multiphysics datasets to predict thermal stability or electronic properties. Implement autonomous experimentation platforms for real-time optimization of synthesis parameters .
Q. What challenges arise during scale-up, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
